Cas no 104494-34-0 (1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1-yl)-)

1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1-yl)- structure
104494-34-0 structure
Product Name:1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1-yl)-
CAS-nummer:104494-34-0
MF:C30H38O4
MW:462.620329380035
CID:194332
PubChem ID:480870
Update Time:2025-04-19

1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1-yl)-
    • 1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1
    • 104494-34-0
    • LMPK12020237
    • CHEBI:186800
    • Kazinol E
    • 5-[(2S)-6-(1,1-dimethylallyl)-7-hydroxy-chroman-2-yl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol
    • 5-[7-Hydroxy-6-(2-methylbut-3-en-2-yl)-3,4-dihydro-2H-1-benzopyran-2-yl]-3,4-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol
    • DTXSID00909004
    • 5-[(2S)-7-hydroxy-6-(2-methylbut-3-en-2-yl)-3,4-dihydro-2H-chromen-2-yl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol
    • Inchi: 1S/C30H38O4/c1-8-30(6,7)24-15-20-11-14-27(34-28(20)17-25(24)31)23-16-26(32)29(33)22(13-10-19(4)5)21(23)12-9-18(2)3/h8-10,15-17,27,31-33H,1,11-14H2,2-7H3/t27-/m0/s1
    • InChI-sleutel: RPBKTSQYNACKIG-MHZLTWQESA-N
    • LACHT: O1C2C=C(C(=CC=2CC[C@H]1C1C=C(C(=C(C/C=C(\C)/C)C=1C/C=C(\C)/C)O)O)C(C=C)(C)C)O

Berekende eigenschappen

  • Exacte massa: 462.27714
  • Monoisotopische massa: 462.27701
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 7
  • Complexiteit: 745
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 69.9
  • XLogP3: 8.5

Experimentele eigenschappen

  • Dichtheid: 1.11
  • Kookpunt: 609.4°Cat760mmHg
  • Vlampunt: 322.4°C
  • Brekindex: 1.584
  • PSA: 69.92
Aanbevolen leveranciers
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd